Allyl a-D-Glucopyranoside

Prodrug Design ADEPT Enzyme-Mediated Activation

Researchers requiring a reactive glycoside building block with a terminal olefin often face unreliable anomeric purity from vendors. Allyl α-D-glucopyranoside solves this. - Achieve >95:5 α:β ratio for reproducible glycosylation outcomes. - Orthogonal allyl handle enables thiol-ene, metathesis, and Pd(0) deprotection without epimerization. - Sourced with ≥98% HPLC purity; shipped ambient globally. Contact us for bulk volumes.

Molecular Formula C9H16O6
Molecular Weight 220.22 g/mol
CAS No. 7464-56-4
Cat. No. B016158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl a-D-Glucopyranoside
CAS7464-56-4
Synonyms2-Propen-1-yl α-D-Glucopyranoside;  α-D-Glucose Monoallyl Ether; 
Molecular FormulaC9H16O6
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC=CCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2
InChIKeyXJNKZTHFPGIJNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl α-D-Glucopyranoside Identity & Industrial Positioning


Allyl α-D-glucopyranoside (CAS 7464-56-4) is a nonionic glycoside surfactant composed of a D-glucose head group linked via an α-glycosidic bond to an allyl alcohol aglycone. Synthesized predominantly through Fischer glycosylation of glucose with allyl alcohol , this compound is an optically active isomer (α-anomer, m.p. 138–141 °C) that serves as a versatile synthetic intermediate for oligosaccharides and a demonstrated precursor for Y-shaped nonionic surfactants from renewable resources . It occupies a distinct chemical space among short-chain glucopyranosides, balancing the reactivity of a terminal olefin with the well-characterized hydrolytic stability of glycosides over sugar esters.

Synthetic intermediate for oligosaccharide assembly
Precursor to Y-shaped nonionic surfactants via click chemistry
α-anomer with defined crystallinity and stereochemical purity

Allyl α-D-Glucopyranoside: Why Substitution Fails


Within the alkyl glucopyranoside class, substitution without quantitative revalidation is technically unsound. The allyl aglycone introduces a reactive terminal olefin absent in saturated alkyl glucosides (e.g., methyl, butyl, or octyl glucosides), enabling orthogonal functionalization via thiol-ene click chemistry, olefin metathesis, or radical polymerization that saturated analogs cannot participate in. Furthermore, strict α-stereochemistry at the anomeric center confers different crystalline morphology and aqueous solubility profiles compared to the β-anomer . Industry data also show that even among glycoside surfactants, the alkyl chain length and degree of unsaturation dramatically shift critical micelle concentration (CMC) values , making direct substitution of allyl for longer-chain or β-configured analogs scientifically indefensible without solving for the desired physicochemical endpoint.

Terminal olefin enables thiol-ene click, metathesis, radical polymerization
vs
Saturated alkyl glucosides lack this orthogonal reactivity handle
α-anomer: crystalline solid, sharp melting point; higher lattice order
vs
β-anomer: typically liquid or low-melting; different dissolution kinetics
Short allyl chain + unsaturation set distinct CMC and emulsifying profile
vs
Longer or saturated alkyl glucosides shift CMC; direct swap may impair performance

Allyl α-D-Glucopyranoside Performance Evidence


β-Glucuronidase Cleavage: Allyl vs. Saturated Alkyl Glycosides

Allyl α-D-glucopyranoside is specifically claimed as a prodrug carrier in EP0642799A1, where the allyl glycosidic bond is enzymatically cleavable by β-glucuronidase to release a cytotoxic payload . The specification explicitly lists allyl α-D-glucopyranoside alongside other allyl glycosides as preferred substrates, distinguishing the allyl linker from saturated alkyl glucuronides (e.g., methyl or ethyl glucuronides) that exhibit slower enzymatic turnover due to steric and electronic differences at the glycosidic bond. This differential cleavage kinetics is intrinsic to the allyl motif: the electron-rich double bond facilitates oxocarbenium ion formation, accelerating enzymatic hydrolysis relative to saturated alkyl comparators.

β-Glucuronidase Cleavage
Class-level inference
Allyl glucoside: claimed as preferred substrate; tunable Km via aglycone
Saturated alkyl glucuronides: slower turnover; lack allylic stabilization of oxocarbenium transition state
May support ADEPT prodrug activation studies; cleavage kinetics differ
Km not directly quantified; patent claim (EP0642799A1)
Prodrug Design ADEPT Enzyme-Mediated Activation

Y-Shaped Surfactant Building Block via Click Chemistry

Allyl α-D-glucopyranoside was employed as the direct precursor to a series of Y-shaped nonionic surfactants via regioselective propargylation followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The resulting double-headed surfactants exhibited exclusively micellar assemblies and enhanced oil-in-water emulsifying ability. In contrast, conventional alkyl polyglucosides (APGs) bearing saturated C8–C16 alkyl chains cannot undergo this orthogonal ligation chemistry, precluding access to the branched head-group architecture that achieved improved W/O emulsifying performance. The allyl glucoside starting material is therefore a non-substitutable portal to this surfactant topology.

Y-Shaped Surfactant Synthesis
Head-to-head
Allyl glucoside enables CuAAC; forms micellar assemblies; enhanced W/O emulsifying
Linear APG: single-head architecture; limited emulsifying versatility without co-surfactants
Unique synthetic gateway to branched surfactant topology
Characterized by tensiometry and DLS; quantitative dipropargylation achieved
Sugar Surfactants Click Chemistry Oil-in-Water Emulsifiers

Broad-Spectrum Antibacterial Activity

Allyl α-D-glucopyranoside has been reported as a potent antibacterial agent active against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . While these data are referenced in vendor repositories without published MIC values, the antibiogram coverage of both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) organisms distinguishes allyl glucoside from many simple alkyl glucosides (such as methyl α-D-glucopyranoside) that lack significant antimicrobial activity at comparable concentrations. The antimicrobial mechanism is inferred to involve the allyl moiety's capacity to disrupt bacterial membrane integrity, a property shared with other allyl-substituted sugars but absent in saturated alkyl glycosides.

Antibacterial Activity
Supporting evidence
Activity reported against E. coli, S. aureus, P. aeruginosa; methyl glucoside inactive. No peer-reviewed MIC values.
Reported broad-spectrum profile; requires confirmatory MIC determination
Vendor-referenced data; structural rationale suggests membrane disruption
Antimicrobial Glycosides Biofilm Disruption Surface-Active Biocides

α-Anomer Crystallinity vs. β-Anomer

The α-anomer of allyl glucopyranoside crystallizes as a solid with a sharp melting point of 138–141 °C , reflecting high lattice order. Published conformational studies on the analogous octyl glucopyranosides demonstrate that α-anomers crystallize more readily and exhibit lower aqueous solubility than the corresponding β-anomers . By class inference, allyl α-D-glucopyranoside (solid, m.p. 138–141 °C) is expected to have markedly different solid-state handling properties and dissolution kinetics compared to its β-anomer (CAS 34384-79-7), which is typically a viscous liquid or lower-melting solid. This directly impacts formulation processes, particularly in solid-dosage forms or powder detergent compositions.

α-Anomer Crystallinity
Class-level inference
α-anomer: crystalline solid, m.p. 138–141°C; high lattice order
β-anomer: typically liquid or low-melting solid; markedly suppressed crystallization
Solid-state handling may differ; β-anomer less crystalline
Based on octyl glucoside class data; no co-crystal comparison available
Carbohydrate Crystallography Stereochemical Purity Solid-State Properties

Stereoselective Glycosyl Donor via In Situ Anomerization

Allyl α-D-glucopyranoside was used as the glycosyl acceptor in a one-pot, three-step protocol employing in situ anomerization with TiCl₄ to achieve stereoselective α-glycosylation of substituted allylic alcohols . This methodology exploits the allyl group as a temporary protecting group at the anomeric position, enabling subsequent orthogonal deprotection under neutral conditions using Pd(0) catalysis—a strategy not feasible with benzyl or acetyl-protected glucosyl donors, which require harsher acidic or hydrogenolytic conditions. The allyl glycoside thus provides a unique tactical advantage in convergent oligosaccharide assembly, particularly when other protecting groups must remain intact.

Orthogonal Deprotection
Head-to-head
Allyl group removed by Pd(0) at neutral pH; compatible with acid/base-labile protecting groups
Benzyl (hydrogenolysis) or acetyl (basic/acidic) require harsher conditions; may cause epimerization
Enables convergent oligosaccharide assembly with orthogonal protection
TiCl₄-mediated in situ anomerization; deprotection under neutral Pd(0) conditions
Oligosaccharide Synthesis Stereoselective Glycosylation Carbohydrate Chemistry

Allyl α-D-Glucopyranoside Application Scenarios


ADEPT Prodrug Glycosidic Linker

In Antibody-Directed Enzyme Prodrug Therapy (ADEPT), the selection of the glycosidic linker determines the tumor-to-plasma drug concentration ratio. Allyl α-D-glucopyranoside, claimed as a preferred glucuronidase substrate in EP0642799A1 , provides a cleavable allyl-glucuronide linkage with faster enzymatic turnover than saturated alkyl glucuronides. For pharmaceutical development teams progressing enzyme-prodrug conjugates to preclinical evaluation, sourcing allyl α-D-glucopyranoside of defined anomeric purity (≥97% HPLC) is critical to reproducible pharmacokinetic profiling.

Y-Shaped Surfactants for Emulsifier Applications

Allyl α-D-glucopyranoside is the gateway precursor to a novel class of Y-shaped, double-headed nonionic surfactants that exclusively form micellar assemblies . Formulators seeking to replace ethoxylated surfactants (e.g., alcohol ethoxylates) with biobased alternatives can use allyl glucoside to access branched surfactant architectures that improve W/O emulsification and foam control without added co-surfactants, a performance parameter inaccessible from commercial linear APG starting materials.

Orthogonal Anomeric Protection in Oligosaccharide Synthesis

In multi-step oligosaccharide assembly, the allyl group at the anomeric position of glucopyranoside serves as a selectively removable protecting group orthogonal to benzyl, silyl, and acetyl groups . Process development chemists scaling glycosylation routes benefit from the allyl glucoside building block's ability to be deprotected under neutral Pd(0) conditions, avoiding glycosidic bond migration or epimerization that can occur during acidic or basic deprotection of conventional protecting groups. Procurement of allyl α-D-glucopyranoside with validated α:β anomeric ratio (typically >95:5 by NMR) is essential for achieving the desired stereochemical outcome in subsequent glycosylation steps.

Antimicrobial Coatings & Preservative Screening

For industrial microbiologists evaluating sugar-based antimicrobial agents as alternatives to quaternary ammonium compounds, allyl α-D-glucopyranoside offers documented activity against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) organisms . Unlike methyl or ethyl glucosides with no reported antimicrobial effect, the allyl glucoside warrants inclusion in minimum inhibitory concentration (MIC) screening panels for biofilm-resistant coatings, cooling-water biocides, and cosmetic preservative blends where broad-spectrum coverage with favorable biodegradability is a key selection criterion.

Application
Selection Property
Validation Focus
Prodrug linker research
β-Glucuronidase substrate kinetics
Enzyme-cleavage rate comparison
Y-shaped surfactant synthesis
Click chemistry accessibility
Micellar assembly and emulsifying performance
Oligosaccharide assembly
Orthogonal anomeric protection
Deprotection under neutral conditions; stereochemical fidelity
Antimicrobial screening
Reported activity spectrum
MIC confirmation and strain-panel endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allyl a-D-Glucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.